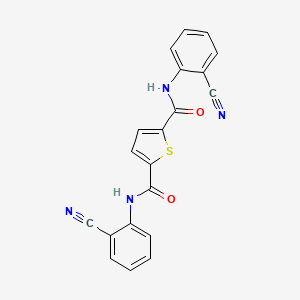

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

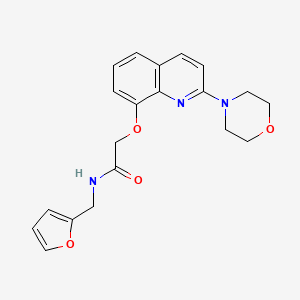

“N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two carboxamide groups attached to the 2 and 5 positions of the thiophene ring . The carboxamide groups are further substituted with 2-cyanophenyl groups.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are generally synthesized through condensation reactions . For instance, heating solutions of certain salts and thiophene-2,5-dicarboxylic acid in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can result in the formation of crystalline complex compounds .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of thiophene and carboxamide groups. In similar compounds, there are often intramolecular hydrogen bonds within the molecule that form seven-membered rings .Chemical Reactions Analysis

Thiophene derivatives can participate in a variety of chemical reactions. For example, they can form coordination polymers when reacted with certain metal salts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally exhibit a variety of properties and applications, including use in industrial chemistry and material science .科学研究应用

Comprehensive Analysis of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide Applications

Organic Semiconductors: N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide derivatives are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) , which are essential components in flexible displays and sensors .

OLED Fabrication: The compound’s structural configuration allows for efficient energy transfer, making it an excellent candidate for organic light-emitting diodes (OLEDs) . OLEDs benefit from these materials due to their enhanced brightness and lower power consumption compared to traditional LEDs .

Corrosion Inhibitors: In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The incorporation of N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide into coatings can protect metals from corrosion, thereby extending the life of various industrial components .

Pharmacological Properties: Thiophene derivatives exhibit a range of pharmacological properties . They are studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This particular compound could be a precursor for developing new medications with improved efficacy .

Antihypertensive and Anti-atherosclerotic Effects: Research has indicated that thiophene derivatives may have antihypertensive and anti-atherosclerotic effects . These properties are significant for the treatment and prevention of cardiovascular diseases .

Nonlinear Optical (NLO) Systems: Due to its symmetric structure and rigidity, N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide is used in the design of novel nonlinear optical (NLO) systems . These systems are crucial for various applications, including telecommunications and laser technology .

Enzyme Inhibition: This compound has shown promise in inhibiting enzymes like β-glucuronidase and α-glucosidase , which are targets for treating metabolic disorders such as diabetes. Its inhibitory activity is more potent than some standard drugs, making it a valuable research focus .

Antitumor and Antiviral Activities: Thiophene derivatives, including N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide, are being explored for their antitumor and antiviral activities . Their ability to interact with biological targets makes them potential candidates for new therapeutic agents .

作用机制

未来方向

属性

IUPAC Name |

2-N,5-N-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2S/c21-11-13-5-1-3-7-15(13)23-19(25)17-9-10-18(27-17)20(26)24-16-8-4-2-6-14(16)12-22/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHPNXWMKQXQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N5-bis(2-cyanophenyl)thiophene-2,5-dicarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)

![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)

![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)

![N-(1-cyanocyclopentyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B2938999.png)

![3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2939002.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)